molecular formula C16H21N3O3 B11359477 N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide

N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide

Cat. No.: B11359477
M. Wt: 303.36 g/mol
InChI Key: MQMINWNBHRXYAO-UHFFFAOYSA-N
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Description

N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide is a synthetic organic compound characterized by its unique structure, which includes an oxadiazole ring and a propan-2-yloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with an appropriate nitrile oxide. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The propan-2-yloxyphenyl group is introduced through a nucleophilic substitution reaction, where the phenol derivative reacts with an alkyl halide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogen atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include various oxides, reduced derivatives, and substituted phenyl compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H21N3O3

Molecular Weight

303.36 g/mol

IUPAC Name

N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide

InChI

InChI=1S/C16H21N3O3/c1-4-5-6-14(20)17-16-15(18-22-19-16)12-7-9-13(10-8-12)21-11(2)3/h7-11H,4-6H2,1-3H3,(H,17,19,20)

InChI Key

MQMINWNBHRXYAO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NON=C1C2=CC=C(C=C2)OC(C)C

Origin of Product

United States

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